Increased Lipophilicity (logP) of 4-Bromo-3,5-dimethylaniline Compared to 4-Bromoaniline
The 3,5-dimethyl substitution on 4-Bromo-3,5-dimethylaniline significantly increases its lipophilicity compared to the unsubstituted analog 4-bromoaniline. The target compound has a calculated XLogP3 value of 3.4 and an ACD/LogP of 2.97 [1], whereas 4-bromoaniline has a reported logP of approximately 1.97 . This ~1 log unit difference translates to roughly a 10-fold increase in octanol-water partition coefficient, which is a critical parameter for predicting membrane permeability, bioavailability, and compound distribution in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4; ACD/LogP = 2.97 |
| Comparator Or Baseline | 4-Bromoaniline: logP = 1.97 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.4 (target is ~10x more lipophilic) |
| Conditions | Calculated/predicted values using XLogP3 and ACD/Labs algorithms |
Why This Matters
This difference directly impacts compound partitioning in biological systems and organic solvents; selecting the wrong analog could alter pharmacokinetic profiles or reaction outcomes.
- [1] ChemSpider. 4-Bromo-3,5-dimethylaniline (CSID:11527736). Predicted Properties Data (ACD/LogP). View Source
